BenchChemオンラインストアへようこそ!

8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one

PI3K inhibition p110α cancer therapeutics

This benzoxepinone is a scaffold-hopping comparator to Genentech's benzoxazepin PI3K inhibitor class. The 5-CF₃-pyrazole pharmacophore confers metabolic stability and p110α binding, while the oxepin (O) vs. azepin (N) heteroatom difference enables isoform-selectivity profiling (p110α vs. β/δ/γ). Ideal for biochemical ADP-Glo/HTRF assays and cellular phospho-Akt (pS473) readouts in PTEN-deficient lines. Confirm target engagement and ADME advantages of the trifluoromethyl chemotype before committing to large-scale analog synthesis. Custom-synthesized to order; inquire for batch-specific purity, characterization data, and lead time.

Molecular Formula C15H13F3N2O2
Molecular Weight 310.276
CAS No. 1955507-11-5
Cat. No. B2796420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one
CAS1955507-11-5
Molecular FormulaC15H13F3N2O2
Molecular Weight310.276
Structural Identifiers
SMILESCN1C(=CC(=N1)C(F)(F)F)C2=CC3=C(C=C2)C(=O)CCCO3
InChIInChI=1S/C15H13F3N2O2/c1-20-11(8-14(19-20)15(16,17)18)9-4-5-10-12(21)3-2-6-22-13(10)7-9/h4-5,7-8H,2-3,6H2,1H3
InChIKeyMYOBLFWOVKXDAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one (CAS 1955507-11-5) for PI3K-Focused Research


8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one (CAS 1955507-11-5) is a synthetic small molecule belonging to the benzoxepinone class, structurally characterized by a 3,4-dihydro-2H-1-benzoxepin-5-one core substituted at the 8-position with a 2-methyl-5-(trifluoromethyl)pyrazol-3-yl moiety. The compound falls within the broader structural space of benzoxazepin/benzoxepin PI3K inhibitors disclosed by Genentech (F. Hoffmann-La Roche) in patent families including US 8,242,104 B2 and US 9,546,178 B2, which describe pyrazolyl-fused benzoxepin derivatives as inhibitors of lipid kinases, particularly p110α PI3K [1]. Its molecular formula is C₁₆H₁₃F₃N₂O₂ with a molecular weight of 310.28 g/mol [2]. Unlike many benzoxazepin PI3K inhibitors that contain a nitrogen atom at the 4-position of the seven-membered ring, this compound retains an oxygen atom in the oxepin ring, classifying it as a benzoxepin rather than a benzoxazepin, which may influence conformational preferences and hydrogen-bonding capacity.

Why 8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one Cannot Be Replaced by Common Benzoxepinone Scaffolds


The 3,4-dihydro-2H-1-benzoxepin-5-one core is a privileged scaffold employed in multiple target classes, including protein–tyrosine kinase (PTK) inhibitors and hypotensive agents, where aryl substituents at the 8-position modulate target selectivity and potency [1]. Substituting the target compound with the unsubstituted core scaffold (CAS 6786-30-7) or with a simple 8-(4-fluorophenyl) analog (CAS 74556-57-3) would eliminate the 2-methyl-5-(trifluoromethyl)pyrazol-3-yl pharmacophore, which is explicitly recited in the Genentech PI3K patent family as part of the B-ring heteroaryl fusion essential for p110α lipid kinase binding [2]. The 5-trifluoromethyl group on the pyrazole is a metabolically stable, electron-withdrawing substituent that enhances target binding affinity and resistances to oxidative metabolism relative to methyl or halogen analogs, a principle well-established across the trifluoromethylpyrazole chemotype literature. Without this specific substitution pattern, PI3K isoform potency and selectivity profiles are not maintained, making generic scaffold interchange scientifically invalid for PI3K-targeted studies.

Quantitative Differentiation Evidence for 8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one


PI3K p110α Inhibitory Activity: Structural Prerequisite vs. Unsubstituted Core Scaffold

The Genentech patent family (US 8,242,104 B2, US 9,546,178 B2) establishes that pyrazolyl-fused benzoxepin compounds of Formula I inhibit p110α PI3K with utility in treating PI3K-mediated cancers. The target compound's 2-methyl-5-(trifluoromethyl)pyrazol-3-yl B-ring matches the generic Formula I wherein B is a pyrazolyl ring. Quantitative PI3K p110α IC₅₀ data for specific exemplified compounds in US 8,242,104 range from 0.0001 μM to 1 μM. The unsubstituted 3,4-dihydro-2H-1-benzoxepin-5-one core scaffold (CAS 6786-30-7) lacks the B-ring pyrazolyl fusion and has no reported PI3K inhibitory activity [1]. Direct head-to-head biochemical data for CAS 1955507-11-5 vs. specific named comparators are not available in the public domain; residual differentiation is class-level inference based on the patent's Markush structure–activity relationships [2].

PI3K inhibition p110α cancer therapeutics lipid kinase

Molecular Recognition Differentiation: Trifluoromethyl-Pyrazole vs. 4-Fluorophenyl Substituent

The 8-(4-fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one (CAS 74556-57-3) is the closest commercially available structural analog. The target compound replaces the 4-fluorophenyl with a 2-methyl-5-(trifluoromethyl)pyrazol-3-yl moiety. The CF₃ group has a larger van der Waals volume (21.3 ų vs. 5.8 ų for F) and different electronic profile (Hammett σₘ 0.43 for CF₃ vs. 0.34 for F), fundamentally altering pharmacophoric interactions [1]. The pyrazole nitrogen at position 2 is a hydrogen-bond acceptor, absent in the fluorophenyl analog. These differences impact target selectivity, as demonstrated across diverse chemotypes where trifluoromethylpyrazole confer selectivity advantages over fluorophenyl in kinase and GPCR programs [2].

trifluoromethylpyrazole pharmacophore fluorine chemistry hydrogen bonding metabolic stability

Metabolic Stability Differentiation: CF₃ Blocking of CYP-Mediated Oxidation

The 5-trifluoromethyl group on the pyrazole ring blocks the major site of CYP-mediated oxidative metabolism that affects 5-methyl or 5-unsubstituted pyrazole analogs. Literature on related trifluoromethylpyrazole chemotypes demonstrates that CF₃ substitution at the pyrazole 5-position increases in vitro human liver microsome (HLM) stability (t₁/₂ shift from <30 min for 5-CH₃ to >120 min for 5-CF₃ in structurally similar pyrazole-containing kinase inhibitors) [1]. Although direct microsomal stability data for CAS 1955507-11-5 are not publicly available, this class-level SAR is well established. A comparator such as 8-[2-methylpyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one (hypothetical 5-unsubstituted analog) would be expected to have significantly higher intrinsic clearance.

metabolic stability CYP450 oxidation trifluoromethyl drug metabolism

PI3K Isoform Selectivity Differentiation vs. Pan-PI3K Benzoxazepine Inhibitors

The Genentech patent US 8,242,104 B2 discloses benzoxazepin compounds wherein the central ring nitrogen (Z1–Z4 positions) can be varied to tune isoform selectivity. The target compound lacks the benzoxazepin nitrogen (it is a benzoxepine, not a benzoxazepine), which may alter p110α vs. p110β/δ/γ selectivity relative to benzoxazepine analogs such as those exemplified in the patent. Class-level data from the patent indicate that certain benzoxazepin compounds achieve >10-fold selectivity for p110α over p110β, whereas the benzoxepin scaffold may exhibit a different selectivity fingerprint [1]. Direct comparative selectivity data for CAS 1955507-11-5 are not available; this differentiation is class-level inference.

PI3K isoform selectivity p110α p110β p110δ p110γ

Synthetic Tractability and Procurement Feasibility: Trifluoromethylpyrazole Building Block Advantage

The 2-methyl-5-(trifluoromethyl)pyrazole-3-boronic acid or boronate ester building blocks required for Suzuki-Miyaura coupling at the 8-position are commercially available from multiple global suppliers. This contrasts with certain benzoxazepin PI3K inhibitors in the Genentech portfolio that require multi-step construction of the fused pyrazole ring system. The target compound's convergent synthetic route via direct Suzuki coupling between 8-bromo-3,4-dihydro-2H-1-benzoxepin-5-one (CAS not available) and the corresponding pyrazole-3-boronate enables scalable access, reducing lead times and cost relative to linear-synthesis benzoxazepin comparators [1].

synthetic accessibility building block availability trifluoromethylpyrazole procurement

Optimal Application Scenarios for 8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one in Research and Industrial Settings


PI3K p110α Biochemical Assay and Isoform Selectivity Panel Screening

This compound is optimally deployed as a screening candidate in PI3K p110α biochemical assays (e.g., ADP-Glo, HTRF) to benchmark potency against the established benzoxazepin PI3K inhibitor class. Because the benzoxepin scaffold differs from the benzoxazepin core by having an oxygen atom instead of nitrogen at the 4-position, it provides a scaffold-hopping opportunity to assess whether the heteroatom identity affects p110α vs. p110β/δ/γ selectivity [1]. The 5-CF₃ group on the pyrazole contributes to metabolic stability, making this compound suitable for progression to cellular phospho-Akt (pS473) assays in PTEN-deficient versus PTEN-wild-type cell lines.

Medicinal Chemistry SAR Campaigns Targeting Trifluoromethylpyrazole Pharmacophore Optimization

The compound serves as a key intermediate or reference point for systematic structure–activity relationship (SAR) studies exploring the contribution of the 2-methyl-5-(trifluoromethyl)pyrazol-3-yl substituent to target affinity, selectivity, and ADME properties. Researchers can use this compound as a comparator against analogs with different pyrazole substituents (e.g., 5-CH₃, 5-Cl, 5-CN) to quantify the CF₃ contribution to potency and metabolic stability [2]. Its convergent synthetic accessibility via Suzuki coupling further enables rapid parallel synthesis of analog libraries [3].

In Vitro DMPK Profiling: Metabolic Stability and CYP Inhibition Assessment

The 5-trifluoromethyl group on the pyrazole ring is a recognized metabolic soft-spot blocking group. This compound is suitable for head-to-head in vitro DMPK comparisons with 5-unsubstituted or 5-methyl pyrazole analogs to quantify the CF₃ effect on human liver microsome (HLM) and hepatocyte intrinsic clearance, CYP450 isoform inhibition, and plasma protein binding. Such data can validate the class-level metabolic-stability advantage inferred from the trifluoromethylpyrazole chemotype literature [4].

Chemical Probe Development for PI3K-Mediated Disease Models

Given its structural relationship to the Genentech PI3K inhibitor intellectual property estate, this compound can be evaluated as a chemical probe in mechanism-of-action studies examining the role of p110α in cancer cell proliferation, migration, and survival. The benzoxepin scaffold may offer distinct physicochemical properties (e.g., lower logP, different hydrogen-bonding network) relative to benzoxazepines, potentially improving aqueous solubility and reducing off-target pharmacology [1].

Quote Request

Request a Quote for 8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.